Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Overview
Description
“Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H23NO5 . It has a molecular weight of 285.34 . The compound is typically stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate” is 1S/C14H23NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Physical And Chemical Properties Analysis
“Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate” is a liquid at room temperature .
Scientific Research Applications
Synthesis of Small-Ring Spirocycles
This compound can be used as a building block for the synthesis of thia and oxa-azaspiro[3.4]octanes . It can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Dipeptide Synthesis
The compound has been used in the synthesis of dipeptides . It was used as the starting material in dipeptide synthesis with commonly used coupling reagents .
Preparation of Amino Acid Ionic Liquids (AAILs)
The compound has been used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs have been used as efficient reactants and reaction media in organic synthesis .
Antibacterial Activities
Although not directly mentioned in the search results, similar compounds have been screened for their antibacterial activities against various bacterial strains . It’s possible that “Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate” might also have potential antibacterial properties.
Synthesis of Protected Amino Acids
The compound can be used in the synthesis of protected amino acids . The ionic liquids containing protected amino acids have been synthesized using this compound .
Use in Organic Synthesis
The compound can be used in organic synthesis due to its multiple reactive groups . It can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPVYSDLQWCDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601623 | |
Record name | tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |
CAS RN |
287107-87-3 | |
Record name | tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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